molecular formula C16H18ClNO2S B1200005 Thenylchlor CAS No. 96491-05-3

Thenylchlor

Cat. No. B1200005
CAS RN: 96491-05-3
M. Wt: 323.8 g/mol
InChI Key: KDWQYMVPYJGPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thenylchlor, chemically known as 2-Chloro-N-(3-methoxy-2-thenyl)-2′,6′-dimethylacetanilide, is a compound that has been studied for its impact on biosynthesis processes, particularly in the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. It acts by inhibiting the elongase enzyme involved in the extension of fatty acid chains beyond C18, a crucial step for the formation of VLCFAs in both algae and higher plants. This action of Thenylchlor suggests its potential as a herbicide, given its ability to disrupt essential fatty acid biosynthesis in plants (Takahashi et al., 2001).

Synthesis Analysis

Research on Thenylchlor and related compounds has focused on their synthesis and the resulting chemical properties. One approach has been the halogenation of cobaloximes, including those with thenyl groups, demonstrating that Co-C bond cleavage occurs in certain thenyl cobaloximes under specific conditions, which might be relevant for understanding the synthesis and reactions of compounds like Thenylchlor (Gupta & Roy, 1984).

Molecular Structure Analysis

The molecular structure of Thenylchlor, as with many organic compounds, is integral to its function and interactions with biological molecules. Studies on similar compounds have focused on molecular structures to understand their physical and chemical behavior, including how structural variations can affect their biological activity and interactions with enzymes or receptors involved in fatty acid biosynthesis (Tsurumaki et al., 2008).

Chemical Reactions and Properties

Thenylchlor's chemical reactions, particularly its role as an inhibitor, suggest specific interactions with enzyme systems. This interaction is crucial for its herbicidal activity, where the structure of Thenylchlor plays a significant role in its efficacy as an elongase inhibitor. Such interactions are a focus of research, looking at how structural elements of Thenylchlor and similar compounds mediate their inhibitory effects on VLCFA biosynthesis (Takahashi et al., 2001).

Physical Properties Analysis

Understanding the physical properties of Thenylchlor, including its solubility, vapor pressure, and other thermodynamic properties, is essential for its application and environmental fate. Research into similar compounds has provided insights into how physical and chemical properties correlate with environmental behavior and bioactivity, offering a basis for predicting Thenylchlor's behavior in biological and environmental contexts (Li et al., 2003).

Chemical Properties Analysis

The chemical properties of Thenylchlor, including its reactivity and stability, are fundamental to its function as a biochemical inhibitor and potential herbicide. Studies have focused on the chemical properties of related compounds to understand their interactions with biological systems, environmental stability, and degradation pathways. These properties are crucial for assessing the potential environmental impact and efficacy of Thenylchlor as an agricultural chemical (McKinneyl & Wailer, 1994).

Scientific Research Applications

  • Inhibition of Fatty Acid Biosynthesis : Thenylchlor, a herbicide, inhibits the incorporation of oleate and malonate into very-long-chain fatty acids (VLCFAs) in certain cells and microsomes. This suggests its role as an inhibitor of the elongase enzyme involved in the biosynthesis of fatty acids with alkyl chains longer than C18, which is critical for plant growth (Takahashi et al., 2001).

  • Development and Commercialization : Thenylchlor, identified for its high herbicidal activity, is used in paddy fields and is noted for its low toxicity to mammals and minimal environmental impact. Significant efforts were made for its economical production and it has become a major herbicide product in Japan (Kato et al., 1998).

  • Soil Concentration and Herbicidal Activity : The effectiveness of Thenylchlor as a herbicide depends on its concentration in soil water. Studies show varying effectiveness in different soil types, suggesting that the soil's characteristics influence the herbicide's performance (Kobayashi, 1994).

  • Residual Concentration and Phytotoxic Activity : The residual phytotoxic activity of Thenylchlor in soil and its impact on the growth of rice seedlings have been investigated, emphasizing its concentration in soil water post-application. This provides insights into the persistence and environmental impact of Thenylchlor in agricultural settings (Murano et al., 2007).

  • Mobility in Paddy Soils : The mobility of Thenylchlor in different types of paddy soils was studied, highlighting how soil composition affects its distribution and herbicidal efficiency. This is crucial for understanding the environmental fate of Thenylchlor and its potential impact on non-target species (Onoe et al., 1995).

Safety And Hazards

Thenylchlor may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-11-5-4-6-12(2)16(11)18(15(19)9-17)10-14-13(20-3)7-8-21-14/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWQYMVPYJGPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058227
Record name Thenylchlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thenylchlor

CAS RN

96491-05-3
Record name Thenylchlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96491-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thenylchlor [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096491053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thenylchlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THENYLCHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8ET5RE8I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thenylchlor
Reactant of Route 2
Reactant of Route 2
Thenylchlor
Reactant of Route 3
Reactant of Route 3
Thenylchlor
Reactant of Route 4
Reactant of Route 4
Thenylchlor
Reactant of Route 5
Reactant of Route 5
Thenylchlor
Reactant of Route 6
Reactant of Route 6
Thenylchlor

Citations

For This Compound
415
Citations
S Kato, T Suyama, T Takematsu - Journal of Synthetic Organic …, 1998 - jstage.jst.go.jp
… To launch Thenylchlor in the market , we made quite … Thenylchlor" and established a series of epoch-making processes. Getting the registration in 1993 , we commercialized Thenylchlor …
Number of citations: 8 www.jstage.jst.go.jp
小林勝一郎, 尾上雅英, 杉山浩 - 雑草研究, 1994 - jlc.jst.go.jp
… with thenylchlor solution was separated into centrifuged-soil and plant available soil water by centrifugation. The amount of thenylchlor in … The metabolites of thenylchlor in soil had no …
Number of citations: 47 jlc.jst.go.jp
尾上雅英, 李度鎮, 小林勝一郎, 杉山浩 - 雑草研究, 1995 - jlc.jst.go.jp
… centration of thenylchlor in plant available soil water. The adsorption of thenylchlor was greater … Our previous study2) suggested that the herbicidal activity of thenylchlor applied to soil is …
Number of citations: 23 jlc.jst.go.jp
H Takahashi, A Ohki, S Kato, A Tanaka, Y Sato… - Pesticide Biochemistry …, 2001 - Elsevier
… The herbicide thenylchlor and its analogs inhibited the incorporation of [1… thenylchlor at the molecular level is not completely clarified by the present study, it is concluded that thenylchlor …
Number of citations: 17 www.sciencedirect.com
H Murano, K Kobayashi… - Weed biology and …, 2007 - Wiley Online Library
… of thenylchlor … thenylchlor in soil water, the amount adsorbed on the soil solid, and the amount in the total soil reduced with time after application to both soils. The amount of thenylchlor …
Number of citations: 6 onlinelibrary.wiley.com
K KOBAYASHI, N OONAKA… - Weed biology and …, 2004 - Wiley Online Library
In the present study, the phytotoxic activity of top‐soil applied with thenylchlor [2‐chloro‐N‐(3‐methoxy‐2‐thieny)‐2′,6′‐dimethylacetanilide] on the growth of rice (Oryza sativa L.) …
Number of citations: 5 onlinelibrary.wiley.com
KG Ahn, GP Kim, YS Hwang, IK Kang, YD Lee… - Korean Journal of …, 2018 - korseaj.org
BACKGROUND: This experiment was conducted to establish a simultaneous analysis method for 7 kinds of herbicides in 3 different classes having similar physicochemical property as …
Number of citations: 3 www.korseaj.org
H Kawahigashi, S Hirose, H Inui, H Ohkawa, Y Ohkawa - Plant science, 2005 - Elsevier
… were screened three times by germination tests in a 9-cm Petri dish with 40 mL of MS solid medium [29] containing 0.5 μM norflurazon, 100 μM chlortoluron, or 2.5 μM of thenylchlor. …
Number of citations: 68 www.sciencedirect.com
P Böger, B Matthes, J Schmalfuß - Pest Management Science …, 2000 - Wiley Online Library
… For thenylchlor we determined an I 50 value of about 8 × 10 −8 M which again is close to the approximate I 50 value estimated by inhibition of rice shoot growth.19 The low I 50 values …
Number of citations: 186 onlinelibrary.wiley.com
H Qi, H Li, Y Wei, WT Mehler, EY Zeng… - … Science & Technology, 2017 - ACS Publications
… The results suggested that oxidative stress induced by cypermethrin, dimethomorph, pebulate and thenylchlor may have in part caused the observed toxicity to C. dilutus. The present …
Number of citations: 30 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.